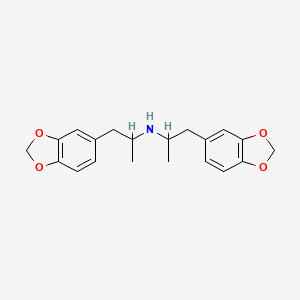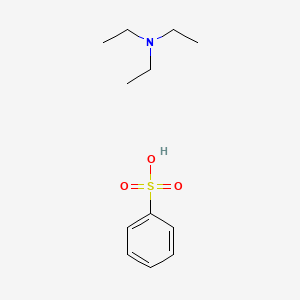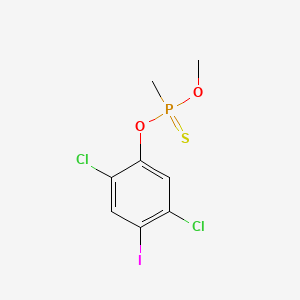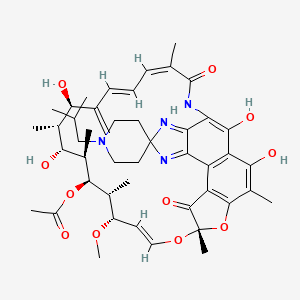
21,31-Didehydrorifabutin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,31-Didehydrorifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is known for its complex molecular structure, with a molecular formula of C46H60N4O11 and a molecular weight of approximately 844.99 . It is often referred to as Rifabutin EP Impurity C .
Métodos De Preparación
The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:
Oxidation: Rifamycin SV is oxidized to form rifamycin S.
Reduction: Rifamycin S is then reduced to rifamycin S quinone.
Cyclization: The quinone undergoes cyclization to form rifabutin.
Dehydration: Finally, rifabutin is dehydrated to produce this compound.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
21,31-Didehydrorifabutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rifabutin.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.
Aplicaciones Científicas De Investigación
21,31-Didehydrorifabutin has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of rifabutin and its impurities.
Biology: It helps in studying the metabolic pathways of rifabutin in biological systems.
Medicine: Research on this compound aids in understanding the pharmacokinetics and pharmacodynamics of rifabutin.
Industry: It is used in quality control processes to ensure the purity of rifabutin in pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of 21,31-Didehydrorifabutin is similar to that of rifabutin. It inhibits DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and cell death . This action is specific to bacterial RNA polymerase and does not affect mammalian cells .
Comparación Con Compuestos Similares
21,31-Didehydrorifabutin is unique compared to other rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifabutin: The parent compound, used widely as an antibiotic.
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in the treatment of tuberculosis.
These compounds share a common core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological profiles.
Propiedades
Número CAS |
2241829-23-0 |
|---|---|
Fórmula molecular |
C46H60N4O11 |
Peso molecular |
845.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1 |
Clave InChI |
ZSCGLWDRPXJXJF-BJGNELAZSA-N |
SMILES isomérico |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC |
SMILES canónico |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



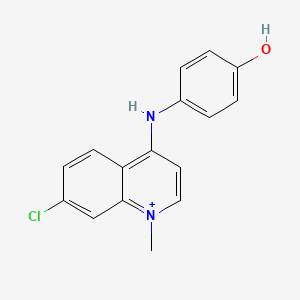
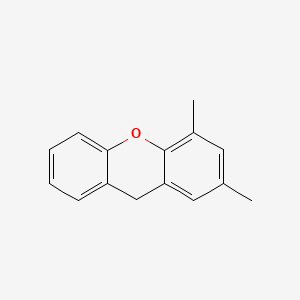
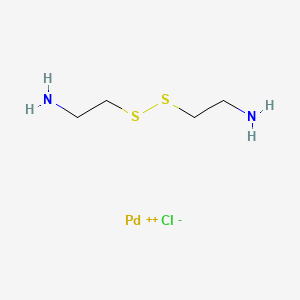

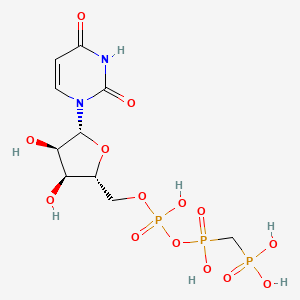
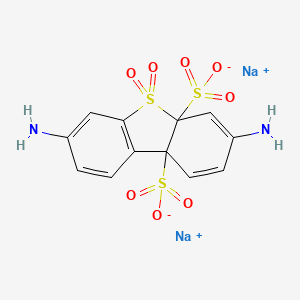

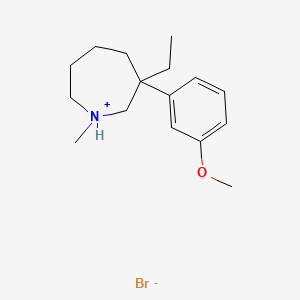
![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
